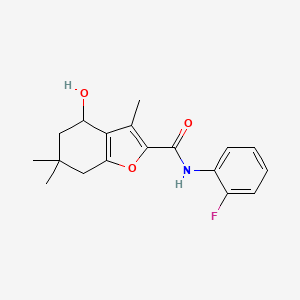

![molecular formula C16H14F2N4S B12137087 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137087.png)

3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(2,6-Difluorphenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazol-4-ylamin ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings aus, einem fünfgliedrigen Ring, der drei Stickstoffatome enthält. Die Verbindung enthält außerdem zwei aromatische Ringe, von denen einer mit Fluoratomen substituiert ist, sowie eine Thioetherbindung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[(2,6-Difluorphenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazol-4-ylamin umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion von Hydrazinderivaten und geeigneten Nitrilen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Thioetherbindung: Die Thioetherbindung wird durch Reaktion des Triazolzwischenprodukts mit einem Thiol-Derivat wie 2,6-Difluorbenzylthiol unter milden Bedingungen eingeführt.

Aromatische Substitution:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation und Chromatographie gehören.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with a thiol derivative, such as 2,6-difluorobenzylthiol, under mild conditions.

Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

3-[(2,6-Difluorphenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazol-4-ylamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioethergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Verbindung kann unter Hydrierungsbedingungen reduziert werden, um die aromatischen Ringe oder den Triazolring zu modifizieren.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

3-[(2,6-Difluorphenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazol-4-ylamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und krebshemmender Eigenschaften.

Medizin: Die Forschung befasst sich mit dem Potenzial der Verbindung als therapeutisches Mittel, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-[(2,6-Difluorphenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazol-4-ylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und so zu verschiedenen biologischen Effekten führen. Beispielsweise kann sie die Aktivität von Enzymen hemmen, die an der Zellteilung beteiligt sind, was zu krebshemmenden Effekten führt. Die genauen molekularen Pfade und Zielstrukturen werden noch untersucht.

Wirkmechanismus

The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2,6-Difluorphenyl)-2-(methylthio)chinazolin-4(3H)-on

- [(2,6-Difluorphenyl)methyl][(3-methylphenyl)methyl]amin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 3-[(2,6-Difluorphenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazol-4-ylamin aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Triazolrings als auch einer Thioetherbindung einzigartig.

Eigenschaften

Molekularformel |

C16H14F2N4S |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C16H14F2N4S/c1-10-5-2-3-6-11(10)15-20-21-16(22(15)19)23-9-12-13(17)7-4-8-14(12)18/h2-8H,9,19H2,1H3 |

InChI-Schlüssel |

UHLWLLBEFWJYFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

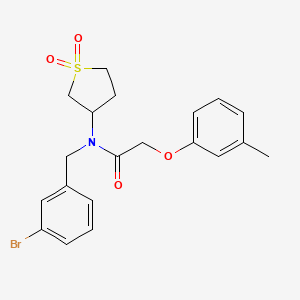

![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137009.png)

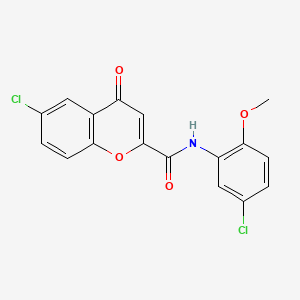

![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12137011.png)

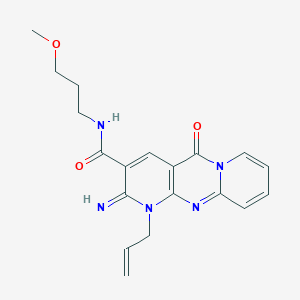

![N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12137015.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B12137025.png)

![Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate](/img/structure/B12137026.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphe nyl)acetamide](/img/structure/B12137044.png)

![(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12137073.png)

![N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137074.png)

![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)ac etamide](/img/structure/B12137079.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12137105.png)